6-Chloropyridazine-3-sulfonamide
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Overview
Description
6-Chloropyridazine-3-sulfonamide is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 6th position and a sulfonamide group at the 3rd position. Pyridazine derivatives are known for their wide range of biological activities and have been utilized in various medicinal and agricultural applications .
Mechanism of Action
Target of Action
6-Chloropyridazine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid and pteridine to dihydropteroic acid, a critical step in folic acid synthesis .
Biochemical Pathways
By inhibiting the synthesis of folic acid, this compound disrupts DNA replication in bacteria, leading to their inability to proliferate .
Pharmacokinetics
Sulfonamides generally are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth by disrupting their DNA replication process . This makes it effective in treating bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and efficacy . Furthermore, the widespread use of sulfonamides has led to environmental contamination, potentially impacting the effectiveness and stability of these compounds .
Biochemical Analysis
Biochemical Properties
6-Chloropyridazine-3-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the sulfonamide group of compounds, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Preparation Methods
The synthesis of 6-Chloropyridazine-3-sulfonamide typically involves the chlorination of pyridazine followed by sulfonamide formation. One common method involves the reaction of 6-chloropyridazine with sulfonamide reagents under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
6-Chloropyridazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis
Properties
IUPAC Name |
6-chloropyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSOVRUZABYQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88538-48-1 |
Source
|
Record name | 6-chloropyridazine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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